N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methoxybenzamide
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Overview
Description
N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methoxybenzamide is a compound that belongs to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties
Preparation Methods
The synthesis of N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methoxybenzamide typically involves the coupling of tryptamine with a suitable carboxylic acid derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as methanol, to achieve the desired product.
Chemical Reactions Analysis
N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying indole chemistry.
Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for studying cellular processes and interactions.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing processes such as inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methoxybenzamide can be compared with other indole derivatives, such as:
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and has similar biological activities.
2-((1H-indol-3-yl)thio)-N-phenyl-acetamides: These compounds are known for their antiviral properties and interaction with RNA-dependent RNA polymerase.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxybenzyl)benzamide: Another indole derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C24H22N2O2 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methoxybenzamide |
InChI |
InChI=1S/C24H22N2O2/c1-28-19-11-7-10-18(14-19)24(27)26-15-21(17-8-3-2-4-9-17)22-16-25-23-13-6-5-12-20(22)23/h2-14,16,21,25H,15H2,1H3,(H,26,27) |
InChI Key |
BMZZJKFKOPJMAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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